1-Isobutyl-1H-imidazole-2-carboxylic acid
Overview
Description
“1-Isobutyl-1H-imidazole-2-carboxylic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “1-Isobutyl-1H-imidazole-2-carboxylic acid” can be represented by the SMILES stringO=C(O)C1=CN(CC(C)C)C=N1
. This indicates that the molecule contains an imidazole ring with a carboxylic acid group and an isobutyl group attached.
Scientific Research Applications
Fungicidal Activities
1-Isobutyl-1H-imidazole-2-carboxylic acid derivatives have been explored for their fungicidal properties. For instance, triorganotin carboxylates of a similar imidazole derivative showed promising broad-spectrum fungicidal activities, suggesting potential agricultural applications (Mao et al., 2015).
Antagonistic Activities to the Angiotensin II Receptor
Imidazole derivatives, including those similar to 1-Isobutyl-1H-imidazole-2-carboxylic acid, have been synthesized and evaluated for their antagonistic activities to the angiotensin II receptor. Such compounds could be significant in the development of treatments for hypertension and related cardiovascular disorders (Yanagisawa et al., 1996).
Anticancer Potential
Imidazole-based compounds, related to 1-Isobutyl-1H-imidazole-2-carboxylic acid, have been identified for their anticancer potential. A study highlighted the ability of certain imidazole derivatives to induce apoptosis and cellular senescence in cancer cells, indicating their potential as novel anticancer drugs (Sharma et al., 2014).
Corrosion Inhibition
Imidazole derivatives have been synthesized for use as corrosion inhibitors. These compounds showed significant inhibition efficiency, suggesting their application in protecting metals against corrosion (Srivastava et al., 2017).
Selective Metal Extraction
Certain imidazolium salts, including those derived from imidazole carboxylic acids similar to 1-Isobutyl-1H-imidazole-2-carboxylic acid, have been employed in the selective extraction of metals. This indicates potential applications in the field of metallurgy and recycling (Eyupoglu & Polat, 2015).
Construction of Coordination Polymers
Imidazole-based multi-carboxylate ligands have been used to construct various coordination polymers. These polymers have diverse structural architectures, indicating potential applications in materials science (Guo et al., 2013).
Synthesis of Prodrugs
1-Isobutyl-1H-imidazole-2-carboxylic acid derivatives have been synthesized for use as prodrugs. These compounds can act as precursors for carboxylic acid-containing drugs, highlighting their significance in pharmaceutical development (Majumdar et al., 2007).
Luminescence Sensing
Imidazole dicarboxylate-based lanthanide metal-organic frameworks have shown potential as fluorescence sensors for certain chemicals, indicating applications in sensing and detection technologies (Shi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(10)8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHISCJYNWYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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